molecular formula C16H11ClO2S B11568610 Benzyl 3-chloro-1-benzothiophene-2-carboxylate

Benzyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B11568610
M. Wt: 302.8 g/mol
InChI Key: CDBGTRUDPLENPT-UHFFFAOYSA-N
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Description

Benzyl 3-chloro-1-benzothiophene-2-carboxylate is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a benzyl group, a chlorine atom, and a carboxylate group attached to the benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-chloro-1-benzothiophene-2-carboxylate typically involves the reaction of benzothiophene derivatives with appropriate reagents. One common method involves the use of aryne intermediates, which react with alkynyl sulfides to form the benzothiophene skeleton . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process may include steps such as halogenation, nucleophilic substitution, and esterification to introduce the benzyl and carboxylate groups .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzothiophenes .

Scientific Research Applications

Benzyl 3-chloro-1-benzothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

  • Benzyl 3-chloro-1-benzothiophene-2-carboxylate
  • Benzyl 3-bromo-1-benzothiophene-2-carboxylate
  • Benzyl 3-fluoro-1-benzothiophene-2-carboxylate

Comparison: this compound is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine and fluorine analogs, the chlorine derivative may exhibit different chemical and physical properties, such as boiling point, solubility, and reactivity .

Properties

Molecular Formula

C16H11ClO2S

Molecular Weight

302.8 g/mol

IUPAC Name

benzyl 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C16H11ClO2S/c17-14-12-8-4-5-9-13(12)20-15(14)16(18)19-10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

CDBGTRUDPLENPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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